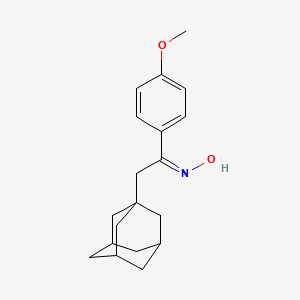
(1Z)-2-(1-adamantyl)-1-(4-methoxyphenyl)ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound is characterized by the presence of an adamantane moiety, a methoxyphenyl group, and a hydroxylamine functional group. This combination of structural features makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of adamantanecarboxylic acid with appropriate enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
化学反応の分析
Types of Reactions
N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro derivatives, while reduction can yield the corresponding amine. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine has several scientific research applications, including:
作用機序
The mechanism of action of N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways within cells. The hydroxylamine group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins involved in cellular signaling pathways. Additionally, the adamantane moiety can enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules .
類似化合物との比較
Similar Compounds
Similar compounds include other adamantane derivatives, such as:
1-adamantylamine: A simple amine derivative of adamantane.
1-adamantanol: An alcohol derivative of adamantane.
1-adamantanecarboxylic acid: A carboxylic acid derivative of adamantane.
Uniqueness
N-[2-(adamantan-1-yl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine is unique due to the presence of both the adamantane moiety and the hydroxylamine functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C19H25NO2 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
(NZ)-N-[2-(1-adamantyl)-1-(4-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C19H25NO2/c1-22-17-4-2-16(3-5-17)18(20-21)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15,21H,6-12H2,1H3/b20-18- |
InChIキー |
WZCKOEWWCQVWMI-ZZEZOPTASA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=N\O)/CC23CC4CC(C2)CC(C4)C3 |
正規SMILES |
COC1=CC=C(C=C1)C(=NO)CC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


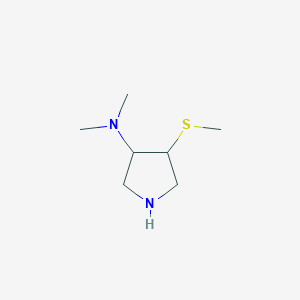
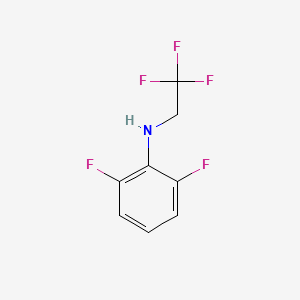
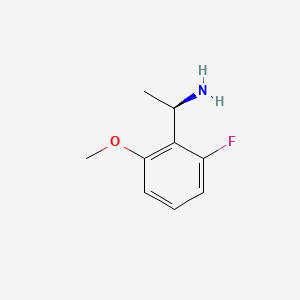
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)
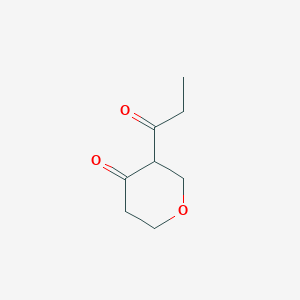

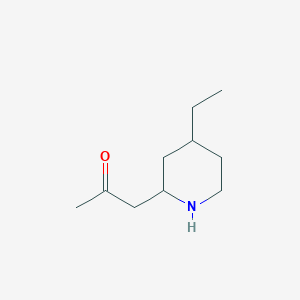
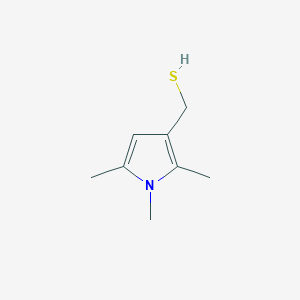
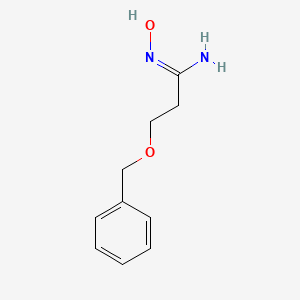
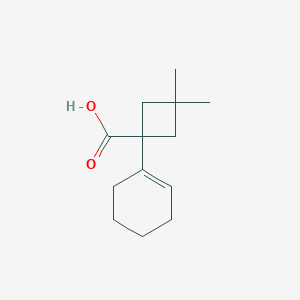
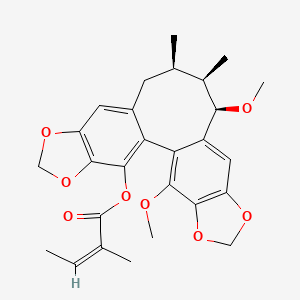
![7-Methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13071154.png)
![Rac-benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride](/img/structure/B13071158.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071162.png)
